1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine
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Description
1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine is a useful research compound. Its molecular formula is C15H17NO3S2 and its molecular weight is 323.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research has been conducted on the synthesis and spectral analysis of compounds bearing the piperidine moiety, due to their significant biological activities. For instance, a study by Khalid et al. (2016) describes the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, with an emphasis on their biological evaluation against butyrylcholinesterase (BChE) enzyme and molecular docking studies to find ligand-BChE binding affinity. This study highlights the therapeutic potential of piperidine derivatives in enzyme inhibition and their role in designing drugs targeting specific biological pathways (Khalid et al., 2016).
Enzyme Inhibition Studies
Another facet of research involves the exploration of enzyme inhibition properties of compounds containing the piperidine structure. For example, compounds synthesized from ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate have been evaluated for their in vitro anticancer activity against human breast cancer cell line (MCF7), showcasing the potential of these derivatives as anticancer agents. This indicates the importance of the phenylsulfonyl and piperidine moieties in contributing to the therapeutic efficacy of new compounds (Al-Said et al., 2011).
Anticancer and Antimicrobial Applications
Moreover, the synthesis and anti-bacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been conducted, which underscores the significance of these compounds in medicinal chemistry, particularly in developing treatments for bacterial infections (Khalid et al., 2016).
Neuroprotective Agents
Research on neuroprotective agents has also incorporated compounds structurally related to 1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine. A notable study involves the identification and synthesis of potent neuroprotectants that block N-methyl-D-aspartate responses, indicating the therapeutic potential of these compounds in treating neurodegenerative diseases (Chenard et al., 1995).
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-thiophen-3-yloxypiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c17-21(18,15-4-2-1-3-5-15)16-9-6-13(7-10-16)19-14-8-11-20-12-14/h1-5,8,11-13H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSRQROQDLFYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.